REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6](=[O:7])[NH:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:13][cH:14]1)=[O:21].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:31][OH:32].[Li+:29].[OH-:28].[OH2:27].[OH2:30]>>[O:3]=[C:4]([CH2:5][C:6](=[O:7])[NH:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:13][cH:14]1)[OH:21]
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Name
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CCOC(=O)CC(=O)Nc1ccc(-c2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)Nc1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=C(O)CC(=O)Nc1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |